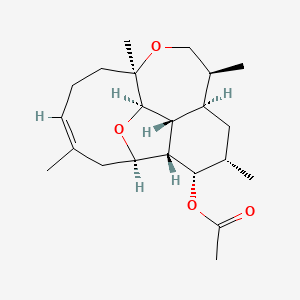

11-acetoxy-4-deoxyasbestinin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-acetoxy-4-deoxyasbestinin D, also known as this compound, is a useful research compound. Its molecular formula is C22H34O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 11-acetoxy-4-deoxyasbestinin D is its anticancer properties . Research has demonstrated that this compound exhibits notable in vitro activity against various cancer cell lines. Specifically, studies have shown that it can inhibit the proliferation of cancer cells, making it a potential candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, although the exact pathways remain to be fully elucidated .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been identified as having antimicrobial activity . It has shown efficacy against Klebsiella pneumoniae, a bacterium responsible for various infections, including pneumonia and urinary tract infections. This suggests that the compound could be explored for use in developing new antimicrobial therapies, especially in the context of increasing antibiotic resistance .

Antimalarial Activity

Another area where this compound shows promise is in its antimalarial activity . It has been reported to exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This property positions it as a potential lead compound for the development of new antimalarial drugs, particularly important given the global burden of malaria and the emergence of resistant strains .

Synthetic Applications

The synthesis of this compound itself is noteworthy for its implications in synthetic organic chemistry. Researchers have successfully developed methods for synthesizing this compound, which can serve as a precursor for other bioactive molecules. The total synthesis involves several key steps, including functional group modifications and stereoselective reactions, allowing chemists to explore various derivatives with potentially enhanced biological activities .

Structural Studies and Characterization

The structural characterization of this compound has been extensively studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into its molecular structure and confirm its identity, which is crucial for understanding its biological activity and potential applications . The ability to accurately characterize such compounds is essential for drug development processes.

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C22H34O4 |

|---|---|

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

[(1R,2R,3S,4S,5S,7R,8S,11R,14Z,17R)-5,8,11,15-tetramethyl-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadec-14-en-4-yl] acetate |

InChI |

InChI=1S/C22H34O4/c1-12-7-6-8-22(5)21-18-16(14(3)11-24-22)10-13(2)20(25-15(4)23)19(18)17(9-12)26-21/h7,13-14,16-21H,6,8-11H2,1-5H3/b12-7-/t13-,14+,16+,17+,18+,19+,20-,21+,22+/m0/s1 |

Clave InChI |

MDSDQZGJBVBIFN-XWJQKUHDSA-N |

SMILES isomérico |

C[C@H]1C[C@@H]2[C@@H](CO[C@@]3(CC/C=C(\C[C@@H]4[C@H]([C@@H]2[C@H]3O4)[C@H]1OC(=O)C)/C)C)C |

SMILES canónico |

CC1CC2C(COC3(CCC=C(CC4C(C2C3O4)C1OC(=O)C)C)C)C |

Sinónimos |

11-acetoxy-4-deoxyasbestinin D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.